
Panaxoside A;Panaxoside Rg1
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Overview
Description
Panaxoside A, also known as Panaxoside Rg1, is a ginsenoside found predominantly in the plant genus Panax, commonly known as ginseng. Ginsenosides are a class of steroid glycosides and triterpene saponins that have been extensively studied for their pharmacological effects. Panaxoside A is particularly abundant in Panax ginseng (Chinese/Korean Ginseng) and has been associated with various health benefits, including cognitive enhancement and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Panaxoside A involves enzymatic hydrolysis of ginsenosides. One method utilizes recombinant β-glucosidase cloned from Terrabacter ginsenosidimutans to hydrolyze the glucose moieties at specific positions of ginsenosides Re and Rg1, resulting in the formation of 20(S)-protopanaxatriol as an intermediate . The optimal conditions for this enzymatic reaction are pH 7.0 and 37°C .
Industrial Production Methods
Industrial production of Panaxoside A typically involves the extraction of ginsenosides from ginseng roots followed by purification using column chromatography. The process may include dissolving total notoginseng saponin with alcohol and passing it through pretreated big hole resin for further purification .
Chemical Reactions Analysis
Hydrolysis of Glycosidic Bonds
Ginsenoside Rg1 undergoes hydrolysis under acidic or enzymatic conditions, leading to deglycosylation. This reaction is critical for generating bioactive metabolites:
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Acidic Hydrolysis : In gastric fluid (pH ~1.5–3.5), Rg1 loses sugar moieties, forming aglycones like 20(S)-protopanaxatriol .
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Enzymatic Hydrolysis : Intestinal microbiota (e.g., Prevotella oris) hydrolyze Rg1 into secondary metabolites through stepwise sugar cleavage .
Key Metabolites :
Metabolite | Structure | Bioactivity |
---|---|---|
20(S)-Protopanaxatriol | Dammarane triterpene core | Anti-inflammatory, neuroprotective |
Compound K | Deglycosylated derivative | Enhanced bioavailability |
Hydrogenation
Catalytic hydrogenation modifies Rg1’s unsaturated bonds:
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Reaction : Rg1 (C₄₂H₇₂O₁₄) treated with H₂ and Pd/C selectively reduces the Δ²⁴ double bond in the dammarane backbone .
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Product : Dihydro-Rg1 (C₄₂H₇₄O₁₄) with a saturated side chain, confirmed via LCMS (m/z 1109.6 [M-H]⁻) .
Conditions :
Acetylation
Peracetylation modifies hydroxyl groups to improve lipophilicity:
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Reaction : Rg1 treated with acetic anhydride converts all seven hydroxyl groups to acetates .
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Product : Hepta-acetyl-Rg1 (C₅₆H₈₆O₂₈), confirmed by ¹H NMR (singlets at δ 2.0–2.2 ppm for acetyl groups) .
Applications :
Epoxidation
Epoxidation targets the Δ²⁴ double bond:
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Reaction : Rg1 treated with m-CPBA (meta-chloroperbenzoic acid) forms an epoxide at C24–25 .
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Product : Rg1-Epoxide (C₄₂H₇₂O₁₅), validated by LCMS (m/z 1123.6 [M-H]⁻) and loss of the olefin triplet (δ 5.1 ppm) in ¹H NMR .
Conditions :
Thermal Degradation
Steaming or heating induces structural changes:
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Reaction : Thermal processing (100–120°C) removes malonyl or sugar side chains, converting Rg1 into rare derivatives like Rh1 .
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Product : Rh1 (C₃₆H₆₂O₉), a less polar metabolite with increased absorption .
Impact :
Oxidative Modifications
Rg1 interacts with reactive oxygen species (ROS):
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Reaction : Hydroxyl groups undergo oxidation to ketones or carboxylic acids under strong oxidative conditions .
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Biological Relevance : Reduces oxidative stress in endothelial cells via Akt/ERK-mediated eNOS phosphorylation .
Biosynthetic Pathways
Rg1 is synthesized via the mevalonate pathway:
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Precursor : Squalene → 2,3-oxidosqualene via squalene epoxidase .
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Cyclization : Dammarenediol synthase forms the dammarane backbone .
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Glycosylation : UDP-glycosyltransferases (UGTs) add glucose moieties to C3 and C20 positions .
Key Enzymes :
Scientific Research Applications
Ginsenoside Rg1, a triterpene saponin found in Panax ginseng, has various applications due to its antioxidative, anti-inflammatory, neuroprotective, anti-aging, and cardioprotective properties . Research indicates that Rg1 may have potential benefits in improving learning capacity, modulating immune responses, and protecting against heart failure .
General Information:
- Ginsenosides are steroid glycosides and triterpene saponins specific to the Panax (ginseng) genus .
- Rg1 is abundant in Panax ginseng (Chinese/Korean Ginseng) .
Scientific Research Applications
Cognitive Function:
- Rg1 can improve spatial learning and increase hippocampal synaptophysin levels in mice .
- It may improve spatial learning capacity impaired by chronic morphine administration and restore morphine-inhibited long-term potentiation (LTP) . This effect is dependent on NMDA receptors .
- Rg1 prevents cognitive capacity decline and promotes neurogenesis in animal aging models .
- Ginsenoside Rg1 has been found to reduce the formation of neurofibrillary tangles (NFTs) in transgenic rats with increased amyloid precursor protein (APP) and amyloid-beta (Aβ) production .
- Rg1 is a more potent acetylcholinesterase (AChE) inhibitor than Rb1 .
Immunomodulation:
- Rg1 and Re have adjuvant properties, enhancing immune responses .
- Rg1 and Re stimulate IgG, splenocyte proliferation, and mRNA expression of cytokines IL-4, IL-10, IL-12, and IFN-γ .
- The TLR4 signaling pathway is involved in the adjuvant activities of Rg1 and Re .
- Rg1 suppresses the production of TNF-α, IL-6, and IL-1β .
Cardioprotection:
- Ginsenoside Rg1 can prevent heart failure . The mechanism may involve the normal regulation of ERK mitogen-activated protein kinase (MAPK) and Kalinulin signaling .
- Rg1 inhibits left ventricular hypertrophy and increases the expression of HIF-1α and VEGF in animal models .
- Panax ginseng can significantly inhibit apoptosis of cardiomyocytes by controlling Bcl-2 and Caspace-3 .
Other Applications:
- Rg1 exhibits estrogen-like activity .
- It has anti-fibrotic, anticancer, antithrombotic, and anti-allergic activities .
- Rg1 decreases levels of ALT, AST, LDH, and ALP, inhibiting inflammation and hepatic stellate cell activation, thus decreasing fibrosis .
- It suppresses JAK2/STAT5 signaling in leukemia cells, upregulates Bax and caspase 3 expression, downregulates Bcl-2 expression, induces apoptosis, and inhibits cell proliferation .
- Rg1 also decreases serum histamine, IgE, and IgG and suppresses eosinophil and mast cell infiltration in animal models of allergic rhinitis .
Mechanism of Action
Panaxoside A exerts its effects through multiple molecular targets and pathways. It has been shown to improve cognitive function by increasing hippocampal synaptophysin levels and demonstrating estrogen-like activity . Additionally, it reduces NF-κB nuclear translocation, which is associated with its anti-inflammatory effects . The compound also modulates signaling pathways involved in apoptosis and autophagy, providing cardioprotective effects .
Comparison with Similar Compounds
Panaxoside A belongs to the dammarane family of ginsenosides, which includes other compounds such as:
- Ginsenoside Rb1
- Ginsenoside Rb2
- Ginsenoside Rg3
- Ginsenoside Rh2
- Ginsenoside Rh3
Compared to these similar compounds, Panaxoside A is unique in its specific molecular structure and its pronounced effects on cognitive function and inflammation .
Properties
Molecular Formula |
C42H72O14 |
---|---|
Molecular Weight |
801.0 g/mol |
IUPAC Name |
2-[[(8R,10R,14R)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1 |
InChI Key |
YURJSTAIMNSZAE-QGUXELDRSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CC(C4[C@@]3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C |
Origin of Product |
United States |
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